3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol

Oligonucleotide modification Biotin-streptavidin affinity Steric accessibility

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol (CAS 869354-59-6), also known as N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl-D-(+)-biotinamide or Biotin TEG-Diol, is a heterobifunctional biotin-PEG linker comprising a D-biotin moiety, a tetraethylene glycol (four ethoxy repeat) spacer arm, a 3-aminopropoxy tether, and a terminal propane-1,2-diol group. With a molecular weight of 507.64 g·mol⁻¹ (C₂₂H₄₁N₃O₈S), a polar surface area (PSA) of 172.91 Ų, and a calculated LogP of 0.69, it belongs to the class of discrete-length PEGylated biotin linkers used for oligonucleotide functionalisation, bioconjugation, and affinity-immobilisation workflows.

Molecular Formula C22H41N3O8S
Molecular Weight 507.6 g/mol
CAS No. 869354-59-6
Cat. No. B1433886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol
CAS869354-59-6
Molecular FormulaC22H41N3O8S
Molecular Weight507.6 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCOCC(CO)O)NC(=O)N2
InChIInChI=1S/C22H41N3O8S/c26-14-17(27)15-33-13-12-32-11-10-31-9-8-30-7-3-6-23-20(28)5-2-1-4-19-21-18(16-34-19)24-22(29)25-21/h17-19,21,26-27H,1-16H2,(H,23,28)(H2,24,25,29)/t17?,18-,19-,21-/m0/s1
InChIKeyIBURWUUZJPTQRD-JVLLYVMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol (CAS 869354-59-6) – Procurement-Relevant Identity and Physicochemical Profile


3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol (CAS 869354-59-6), also known as N-(15,16-Dihydroxy-4,7,10,13-tetraoxahexadecyl-D-(+)-biotinamide or Biotin TEG-Diol, is a heterobifunctional biotin-PEG linker comprising a D-biotin moiety, a tetraethylene glycol (four ethoxy repeat) spacer arm, a 3-aminopropoxy tether, and a terminal propane-1,2-diol group . With a molecular weight of 507.64 g·mol⁻¹ (C₂₂H₄₁N₃O₈S), a polar surface area (PSA) of 172.91 Ų, and a calculated LogP of 0.69, it belongs to the class of discrete-length PEGylated biotin linkers used for oligonucleotide functionalisation, bioconjugation, and affinity-immobilisation workflows .

Why Biotin-PEG Linker Substitution Fails: Structural and Functional Non-Equivalence of 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol


Although multiple biotin-PEG linkers exist (e.g., Biotin-TEG with triethylene glycol, Biotin-PEG₃-OH, or lipid-anchored DSPE-PEG-Biotin), they cannot be interchanged with this compound without altering critical performance parameters. The tetraethylene glycol spacer arm provides a distinct contour length and flexibility profile compared to shorter PEG₃ or PEG₂ variants, directly influencing streptavidin-binding steric accessibility and aqueous solubility [1]. Moreover, the terminal propane-1,2-diol moiety enables orthogonal protection strategies (DMTr capping of one hydroxyl, phosphoramidite attachment at the other) that are unattainable with mono-functional hydroxyl, carboxyl, or NHS-ester biotin-PEG derivatives, making this compound the essential precursor for glycerol-backbone biotin phosphoramidite synthesis used in automated DNA/RNA solid-phase synthesis .

Quantitative Differentiation Evidence for 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol Against Closest Analogs


Spacer Arm Length: Tetraethylene Glycol vs. Triethylene Glycol in Biotin-TEG

The target compound incorporates a tetraethylene glycol spacer (four ethoxy units, ~20 Å contour length) , whereas the widely used Biotin-TEG phosphoramidite and Biotin-TEG CPG products employ a triethylene glycol spacer (three ethoxy units, 15-atom mixed-polarity arm, ~15 Å) . The additional ethoxy repeat extends the biotin moiety further from the conjugated biomolecule surface, reducing steric occlusion of the streptavidin binding pocket. Increasing PEG spacer molecular weight from ~500 Da to ~3400 Da has been shown to elevate the equilibrium dissociation constant Kd by approximately 10⁷-fold (from ~10⁻¹⁵ M to ~10⁻⁸ M), a trade-off between accessibility and binding thermodynamics that must be considered when substituting linker lengths [1].

Oligonucleotide modification Biotin-streptavidin affinity Steric accessibility

1,2-Diol Backbone: Orthogonal Protection vs. 1,3-Diol Stability Trade-Off

The propane-1,2-diol terminus of the target compound permits selective protection of one hydroxyl (e.g., with DMTr) while leaving the second hydroxyl available for phosphitylation, a strategy essential for generating the corresponding biotin phosphoramidite . However, the 1,2-diol backbone is susceptible to a dephosphorylation side-reaction during oligonucleotide deprotection, forming a favoured 5-membered cyclic phosphate intermediate, which leads to measurable loss of the biotin label [1]. In contrast, 1,3-diol-based biotin phosphoramidites (e.g., standard Biotin Phosphoramidite from Glen Research) do not form this cyclic intermediate, resulting in higher retained labelling yield. Glen Research reports that the degree of label loss from 1,2-diol systems can be mitigated by using DBU or diethylamine for cyanoethyl removal prior to cleavage and deprotection, or by retaining the DMT group until full deprotection [1].

Phosphoramidite synthesis Oligonucleotide labelling Solid-phase DNA synthesis

Validated Performance in Single-Nucleotide Discrimination Nanopore Assays

The target compound (or its closely related biotinyl-linker conjugate) was employed by Stoddart et al. (2009) to immobilise ssDNA oligonucleotides within an α-hemolysin (αHL) nanopore via a biotin–streptavidin anchor, enabling single-nucleotide discrimination across all four DNA bases [1]. The study achieved base-specific residual current differences (ΔI_RES) that distinguished adenines within homopolymeric and heteropolymeric DNA strands at specific positions (6–20 from the 3′ biotin tag), with ΔI_RES values such as +0.4 ± 0.2% for WT αHL and −1.6 ± 0.1% for the E111N/K147N mutant when the A₅ sequence occupied positions 6–10 [1]. The tetraethylene glycol spacer was critical for positioning the DNA recognition site at the optimal depth within the β-barrel sensing region [1]. In contrast, alternative biotinylation strategies using shorter spacers (e.g., biotin-C6) or hairpin immobilisation produced different base-calling resolution profiles, with hairpin-immobilised DNA showing sequence positioning that differed from the biotin–streptavidin approach [1].

Nanopore sequencing Single-nucleotide polymorphism Biotin-streptavidin immobilisation

Physicochemical Differentiation: PSA and LogP vs. Mono-Functional Biotin-PEG₃-OH

The polar surface area (PSA) of the target compound is 172.91 Ų with a calculated LogP of 0.69 . By comparison, Biotin-PEG₃-OH (CAS 289714-02-9; a monofunctional biotin-PEG derivative with only a single terminal hydroxyl) has a lower molecular weight (~447 g/mol) and fewer hydrogen-bond donors/acceptors, resulting in a lower PSA and higher predicted LogP . The diol functionality of the target compound contributes additional hydrogen-bonding capacity, enhancing aqueous solubility and reducing non-specific hydrophobic interactions in biological matrices relative to mono-hydroxyl or NHS-ester biotin-PEG derivatives. This is consistent with the class-level observation that hydroxyl-rich PEG linkers exhibit reduced non-specific binding compared to hydrophobic alkyl-spacer biotinylation reagents such as LC-biotin [1].

Aqueous solubility Chromatographic behaviour Bioconjugation efficiency

Structural Identity Confirmation via Multi-Dimensional NMR Spectroscopy

The target compound serves as the direct precursor to the biotin phosphoramidite linker whose structure was unequivocally confirmed by ¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, ¹H-¹⁵N HSQC, and ¹H-¹⁵N HMBC spectroscopy . This multi-dimensional NMR characterisation established the regio- and stereochemistry of the glycerol backbone ether linkage, the integrity of the tetraethylene glycol spacer, and the correct attachment of the D-biotinyl residue via an amide bond to the 3-aminopropoxy terminal . In contrast, many commercially available biotin-PEG linkers are characterised only by HPLC purity and mass spectrometry, without the depth of NMR structural verification that enables confident use in GMP-adjacent or regulatory-facing oligonucleotide therapeutic manufacturing .

Quality control Structural verification Phosphoramidite precursor

Optimal Application Scenarios for Procuring 3-((N-Biotinyl-3-aminopropoxy(ethoxy)ethoxy)ethoxy)-propane-1,2-diol (CAS 869354-59-6)


Synthesis of Biotin Phosphoramidite for Automated Oligonucleotide Synthesis

This compound is the essential diol precursor for generating glycerol-backbone biotin phosphoramidite linkers suitable for use in common DNA/RNA synthesizers, as demonstrated by Kayushin et al. (2011) who performed regioselective DMTr protection of one hydroxyl followed by phosphitylation of the second . Laboratories developing in-house biotinylated oligonucleotide probes for diagnostics or therapeutics should procure this specific diol intermediate rather than generic biotin-PEG-OH derivatives, which lack the second hydroxyl required for orthogonal phosphoramidite formation .

Nanopore-Based Single-Molecule Sensing with Optimised Biotin–Streptavidin Anchoring

The tetraethylene glycol spacer length demonstrated effective positioning of immobilised ssDNA within the αHL nanopore β-barrel recognition region in the Stoddart et al. (2009) PNAS study [1]. Users developing nanopore-based sensors for single-nucleotide discrimination, modified base detection, or DNA–protein interaction analysis should select this linker length over shorter C6-biotin or Biotin-TEG alternatives to ensure optimal spatial alignment of the analyte within the pore constriction zone [1].

High-Solubility Biotinylation of Biomolecules for Affinity Purification and SPR Biosensing

With a PSA of 172.91 Ų and LogP of 0.69, this compound offers superior aqueous solubility compared to hydrophobic biotinylation reagents such as LC-biotin, which are known to trigger aggregation and precipitation of conjugated proteins at even low incorporation ratios [2]. This makes it a preferable choice for surface plasmon resonance (SPR) biosensor applications and streptavidin-based affinity purification, where maintaining biomolecule solubility and minimising non-specific binding are critical for data quality [2].

Quality Control Reference Standard with Multi-Dimensional NMR Traceability

For quality control laboratories, CROs, or pharmaceutical manufacturers requiring a biotin-PEG linker with fully assigned 2D NMR spectral data (¹H-¹H COSY, ¹H-¹³C HSQC, ¹H-¹³C HMBC, ¹H-¹⁵N HSQC, ¹H-¹⁵N HMBC), this compound is supported by peer-reviewed structural characterisation . This enables its use as a reference standard for identity testing, impurity profiling, and batch-to-batch consistency verification in regulated oligonucleotide manufacturing environments .

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